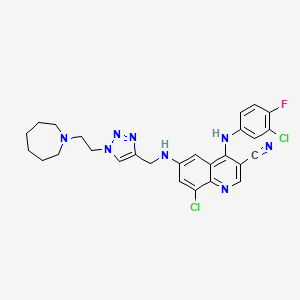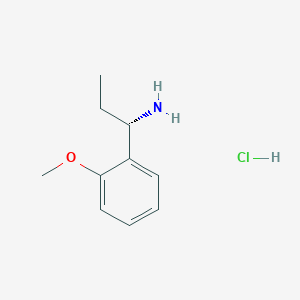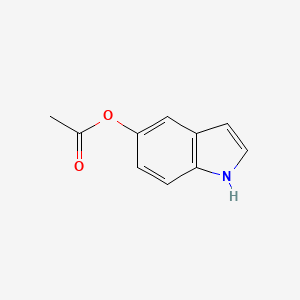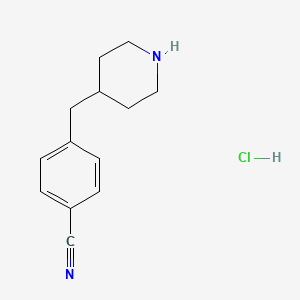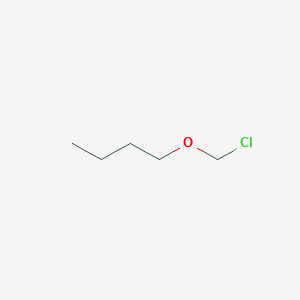
氯甲基丁基醚
描述
1-(chloromethoxy)butane is an organic compound belonging to the class of chloroalkyl ethers. It is characterized by the presence of a chloromethyl group attached to a butyl ether chain. This compound is used in various chemical processes and industrial applications due to its reactivity and functional properties.
科学研究应用
1-(chloromethoxy)butane finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing the chloromethyl group into other compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Chloromethyl butyl ether is a type of chloroalkyl ether, a class of organic compounds characterized by an ether connected to a chloromethyl group via an alkane chain . The primary targets of Chloromethyl butyl ether are alcohols or their conjugate bases .
Mode of Action
Chloromethyl butyl ether acts as an alkylating agent . It interacts with its targets (alcohols or their conjugate bases) through a process known as the Williamson Ether Synthesis . This process involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .
Biochemical Pathways
The biochemical pathway affected by Chloromethyl butyl ether is the synthesis of ethers . The compound’s interaction with its targets leads to the formation of ethers, which are usually prepared from alcohols or their conjugate bases .
Result of Action
The primary molecular effect of Chloromethyl butyl ether’s action is the formation of ethers . On a cellular level, this can lead to changes in the function of biological molecules, potentially affecting cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1-(chloromethoxy)butane can be synthesized through the reaction of butanol with formaldehyde and hydrogen chloride. The process involves the following steps:
Reactants: n-Butanol, formaldehyde, and hydrogen chloride.
Reaction Conditions: The reaction is carried out in a reaction vessel where n-butanol and formaldehyde are mixed. Hydrogen chloride gas is then bubbled through the mixture while maintaining a controlled temperature.
Product Isolation: After the reaction is complete, the mixture is allowed to settle, and the layers are separated.
Industrial Production Methods
In industrial settings, the production of chloromethyl butyl ether follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions
1-(chloromethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ether linkage can be oxidized or reduced under specific conditions, altering the compound’s properties.
Cleavage Reactions: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond, resulting in the formation of alcohols and alkyl halides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with chloromethyl butyl ether in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Cleavage: Acidic conditions with HBr or HI are commonly employed.
Major Products
Substitution: Various substituted ethers.
Oxidation: Oxidized derivatives of the ether.
Cleavage: Alcohols and alkyl halides.
相似化合物的比较
1-(chloromethoxy)butane can be compared with other chloroalkyl ethers such as:
Chloromethyl methyl ether: Used for introducing the methoxymethyl protecting group.
Bis(chloromethyl) ether: Known for its use in industrial applications and as a chemical intermediate.
Benzyl chloromethyl ether: Utilized in organic synthesis for specific alkylation reactions.
Uniqueness
1-(chloromethoxy)butane is unique due to its specific chain length and reactivity, making it suitable for particular applications where other chloroalkyl ethers may not be as effective.
属性
IUPAC Name |
1-(chloromethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNOUUWYACOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455278 | |
| Record name | CHLOROMETHYL BUTYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-69-1 | |
| Record name | CHLOROMETHYL BUTYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethoxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of Chloromethyl Butyl Ether?
A1: Chloromethyl Butyl Ether (CMBE) is primarily used as an alkylating agent in organic synthesis. One notable application is in the modification of polymers to enhance their properties. For instance, CMBE is used to introduce chloromethyl groups into Poly(phthalazinone ether sulfone ketone) (PPESK), which are further reacted to incorporate quaternary nitrogen groups. This modification transforms PPESK into an ion-exchange membrane material with improved solvent resistance, making it suitable for applications like dye bath wastewater treatment [].
Q2: Can you explain the role of Chloromethyl Butyl Ether in the synthesis of Butachlor?
A2: Chloromethyl Butyl Ether serves as a crucial reactant in the synthesis of Butachlor, a widely used herbicide. The synthesis involves reacting CMBE with 2-chloro-N-(2,6-diethylphenyl)acetamide in the presence of NaOH and a phase transfer catalyst (TBAB). This reaction leads to the formation of Butachlor, with a yield reaching up to 93.2% under optimized conditions []. Monitoring the reaction components at various conditions using HPLC helps determine the optimal parameters for maximizing Butachlor yield.
Q3: Are there any studies investigating the potential environmental impact of Chloromethyl Butyl Ether?
A3: While the provided research papers [, ] focus on specific applications and synthesis involving CMBE, they do not delve into its environmental impact or degradation pathways. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible handling and disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


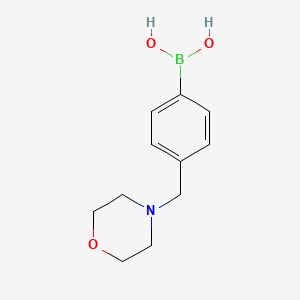
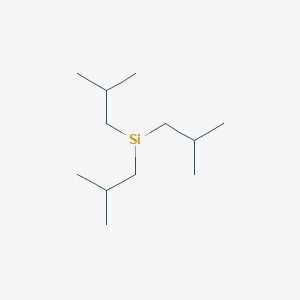
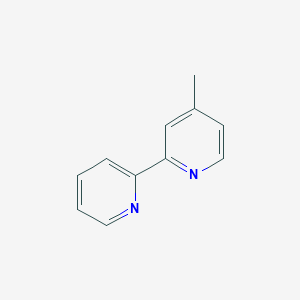
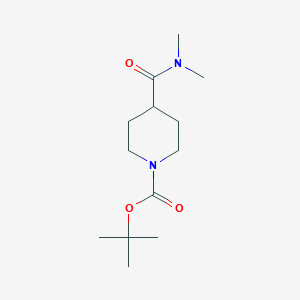
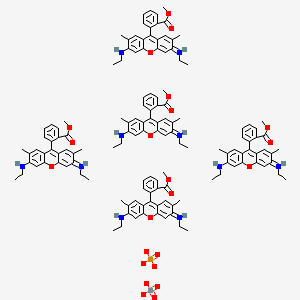
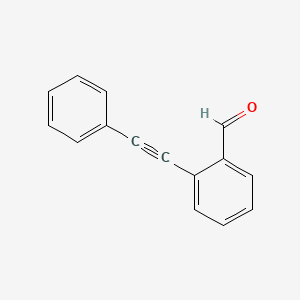
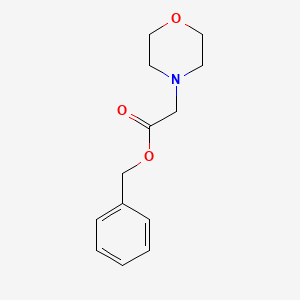
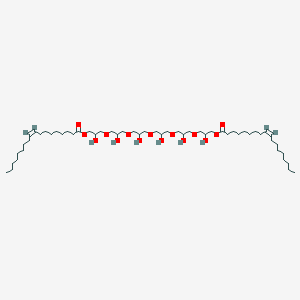
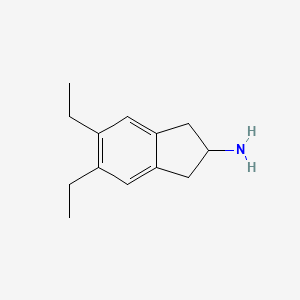
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
